5-Bromo-6-pyrrolidin-1-YL-nicotinic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-6-pyrrolidin-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-8-5-7(10(14)15)6-12-9(8)13-3-1-2-4-13/h5-6H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTAEAKDYAVPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220234 | |
| Record name | 5-Bromo-6-(1-pyrrolidinyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-16-0 | |
| Record name | 5-Bromo-6-(1-pyrrolidinyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-(1-pyrrolidinyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Summary from Oxidation of 3-Bromo-2-chloro-5-methylpyridine:
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 3-Bromo-2-chloro-5-methylpyridine + Potassium permanganate in water, reflux | Oxidation of methyl group to carboxylic acid | Reflux 3 h + additional KMnO4, 2.5 h |
| 2 | Acidification with concentrated HCl | Precipitation of acid product | Solid extracted with ether |
| 3 | Drying and evaporation | Isolation of 3-bromo-2-chloronicotinic acid | High purity product |
This method is a classical oxidation route converting methylpyridine derivatives to nicotinic acids under oxidative conditions.
Introduction of Pyrrolidin-1-yl Group at the 6-Position
The pyrrolidin-1-yl substitution at the 6-position is typically achieved by nucleophilic aromatic substitution (SNAr) or amination of the corresponding 6-chloronicotinic acid derivative.
Typical Reaction Conditions:
| Parameter | Details |
|---|---|
| Starting Material | 5-Bromo-6-chloronicotinic acid or ester derivatives |
| Nucleophile | Pyrrolidine (secondary amine) |
| Solvent | Polar aprotic solvents such as DMF or DMSO |
| Base | Mild bases like sodium hydride or potassium carbonate |
| Temperature | Elevated (60–120°C) depending on substrate reactivity |
| Reaction Time | Several hours (4–24 h) |
The reaction proceeds via displacement of the chlorine atom at the 6-position by the pyrrolidine nitrogen, forming the 6-pyrrolidin-1-yl substituent.
Esterification and Subsequent Hydrolysis (Alternative Route)
In some protocols, methyl or ethyl esters of nicotinic acid derivatives are first prepared to facilitate substitution reactions and then hydrolyzed to the free acid.
| Step | Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Esterification of nicotinic acid | Methanol + acid catalyst (H2SO4 or HCl) | Methyl nicotinate |
| 2 | Nucleophilic substitution with pyrrolidine | Sodium hydride, THF or DMF | Formation of 6-pyrrolidinyl ester |
| 3 | Hydrolysis | Aqueous base (NaOH), then acidification | Conversion to free acid |
This approach allows better control over substitution and purification steps.
Representative Literature Process Example
A patent process for related nicotinic acid derivatives describes:
- Using sodium hydride as a base to deprotonate methyl nicotinate.
- Condensation with N-(1-butenyl)-2-pyrrolidone to form a nicotinoylpyrrolidin-2-one intermediate.
- Hydrogenation to reduce double bonds and obtain pyrrolidinyl-substituted nicotinic acid derivatives.
Though not exactly 5-bromo substituted, this method highlights the use of sodium hydride in polar aprotic solvents and hydrogenation for pyrrolidinyl group introduction and modification.
Summary Table of Preparation Methods
Analytical and Purification Techniques
- Purity assessment by UPLC-MS, typically ≥95% purity.
- Structural confirmation via ^1H NMR, ^13C NMR, and HR-MS.
- Purification by vacuum distillation or recrystallization.
- Use of flash column chromatography with silica gel is common for intermediates.
Research Findings and Notes
- The use of potassium permanganate oxidation is a classical and reliable method to prepare brominated nicotinic acid precursors.
- Sodium hydride is preferred over sulfonic acid catalysts due to safety and genotoxicity concerns.
- Polar aprotic solvents like DMF and THF facilitate nucleophilic substitution reactions efficiently.
- Hydrogenation with Pd/C catalyst is effective for reducing intermediates to pyrrolidinyl derivatives.
- Reaction conditions must be optimized to avoid side reactions such as debromination or over-oxidation.
- The final compound’s purity and yield depend heavily on the choice of solvent, base, and temperature.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the 5-Position
The bromine atom at the 5-position undergoes nucleophilic substitution under mild conditions. For example:
-
Amine substitution : Reaction with amines (e.g., pyrimidin-5-ylboronic acid) in the presence of Pd(PPh₃)₂Cl₂ and Na₂CO₃ yields aryl-substituted derivatives. A 12% yield over two steps was reported for analogous compounds under microwave-assisted conditions .
-
Hydroxylpyrrolidine substitution : Substitution with (R)-3-hydroxypyrrolidine in 2-propanol at 140°C produces 6-(3-hydroxypyrrolidin-1-yl)-5-substituted nicotinamides .
Table 1: Key substitution reactions
*Yield reported for structurally analogous compounds.
Suzuki-Miyaura Cross-Coupling
The bromine atom participates in Pd-catalyzed cross-coupling reactions:
-
Boronic acid coupling : Reaction with aryl/heteroaryl boronic acids (e.g., 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester) in toluene at 110°C with Pd(PPh₃)₄ affords biaryl products in high yields (up to 90%) .
Table 2: Cross-coupling reaction parameters
| Boronic Acid | Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Pyrimidin-5-ylboronic acid | Pd(PPh₃)₂Cl₂ | DME/H₂O | 80°C | 60–70% | |
| 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid | Pd(PPh₃)₄ | Toluene | 110°C | 90% |
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety undergoes standard derivatization:
-
Esterification : Reaction with benzyl alcohol or methanol in the presence of EDCI/HOBT yields methyl or benzyl esters .
-
Amide formation : Coupling with amines (e.g., 4-(trifluoromethoxy)aniline) using EDCI/HOBT produces bioactive amides .
Table 3: Carboxylic acid derivatization
Functionalization of the Pyrrolidine Ring
The pyrrolidine substituent undergoes further modifications:
-
Hydroxylation : Oxidation with mCPBA introduces hydroxyl groups .
-
Mitsunobu reactions : Thioacetate derivatives are synthesized via Mitsunobu conditions using DIAD and PPh₃ .
Table 4: Pyrrolidine ring modifications
| Reaction | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Oxidation | mCPBA | DCM, 0°C | Pyridine N-oxide derivative | 65% | |
| Mitsunobu reaction | DIAD, PPh₃, thioacetic acid | THF, 0°C to RT | Thioacetate derivative | 50% |
Reduction and Hydrolysis
-
Nitrile reduction : Trimethylsilyl cyanide (TMSCN) substitution followed by Na/NH₄Cl reduction converts nitriles to amines .
-
Ester hydrolysis : Basic hydrolysis of methyl esters regenerates the carboxylic acid .
Table 5: Reduction and hydrolysis conditions
| Reaction | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitrile reduction | Na, NH₄Cl | EtOH, reflux | Primary amine | 70% | |
| Ester hydrolysis | NaOH/H₂O | MeOH/H₂O, 60°C | Nicotinic acid | 95% |
Scientific Research Applications
Scientific Research Applications
The compound has diverse applications across several scientific domains:
Medicinal Chemistry
5-Bromo-6-pyrrolidin-1-YL-nicotinic acid serves as a building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to interact with nicotinic acetylcholine receptors (nAChRs), making it a candidate for developing treatments for neurological disorders, such as Alzheimer's disease and schizophrenia .
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including substitution, oxidation, and reduction, which are essential for creating new compounds with desired properties .
Biological Studies
Research indicates that this compound exhibits notable biological activities, including antimicrobial and antitumor properties. It has been shown to be effective against several bacterial strains, making it a potential candidate for antibiotic development .
Material Science
The compound is explored for its potential use in developing new materials with specific properties, such as enhanced conductivity or catalytic activity.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses strong antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
These results suggest that this compound could be further developed into an effective antimicrobial agent .
Antitumor Properties
Preliminary studies have indicated that this compound may exhibit antitumor effects, particularly through mechanisms involving apoptosis in cancer cells. Further research is necessary to elucidate the specific pathways involved in its anticancer activity .
Case Studies
Case Study 1: Development of Antimicrobial Agents
In a study published in Biological & Pharmaceutical Bulletin, researchers synthesized derivatives of this compound to evaluate their antimicrobial efficacy. The study highlighted the compound's ability to inhibit bacterial growth effectively and suggested modifications to enhance its potency against resistant strains .
Case Study 2: Neurological Applications
Another research project investigated the effects of this compound on nAChRs related to cognitive function. The results indicated that it could modulate receptor activity, which may lead to potential therapeutic applications in treating cognitive disorders .
Mechanism of Action
The mechanism by which 5-Bromo-6-pyrrolidin-1-yl-nicotinic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between 5-Bromo-6-pyrrolidin-1-YL-nicotinic acid and related compounds:
Key Observations:
Substituent Effects: The pyrrolidine group in the target compound increases steric bulk and lipophilicity compared to the hydroxyl group in 5-Bromo-6-hydroxynicotinic acid. This substitution may reduce aqueous solubility but improve blood-brain barrier penetration .
Electronic and Steric Profiles: The fused pyrrole in 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid creates a planar, conjugated system, likely enhancing π-π stacking interactions with aromatic residues in protein targets . The nitro and cyano groups in 6-Amino-5-nitropicolinonitrile introduce strong electron-withdrawing effects, increasing reactivity toward nucleophilic substitution .
Biological Activity
5-Bromo-6-pyrrolidin-1-YL-nicotinic acid is a brominated derivative of nicotinic acid, characterized by the presence of a pyrrolidine ring at the 6-position. This compound has garnered attention for its potential biological activities, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and various neurological disorders. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and comparative data.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO. The presence of the bromine atom and the pyrrolidine ring contributes to its unique chemical reactivity and biological properties. The compound's structure is illustrated in the following table:
| Property | Details |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 272.12 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Key Functional Groups | Bromine, pyrrolidine, carboxylic acid |
The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors. These receptors are implicated in various physiological processes, including muscle contraction, neurotransmitter release, and modulation of neuronal excitability. The compound may act as an agonist or antagonist depending on the receptor subtype and concentration used.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Pseudomonas aeruginosa | 0.050 mg/mL |
The compound demonstrated complete inhibition of bacterial growth within a specified time frame, indicating its potential as an antibacterial agent .
Antitumor Properties
In vitro studies have shown that this compound possesses antitumor activity against several cancer cell lines. For instance, it has been tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, where it exhibited cytotoxic effects with IC values as low as 10 µM:
| Cell Line | IC Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 8.5 |
| A549 (Lung Cancer) | 10 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell signaling pathways .
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of this compound:
- Study on Neuroprotection : A study assessed the neuroprotective effects of the compound in a rat model of ischemic stroke. Results indicated reduced neuronal death and improved functional recovery when treated with the compound prior to ischemic insult.
- Antidepressant-like Effects : Another investigation explored its potential antidepressant-like effects in rodent models, finding significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors.
Q & A
Q. What are the established synthetic routes for preparing 5-Bromo-6-pyrrolidin-1-yl-nicotinic acid, and what key reaction parameters influence yield?
Answer: The compound is synthesized via Ullmann coupling or nucleophilic aromatic substitution . For example:
- Ullmann Reaction : Reacting methyl 5-bromonicotinate with pyrrolidine using CuI (10 mol%) in DMF at 110°C for 24 hours achieves ~78% yield. Ligands like 1,10-phenanthroline improve catalytic efficiency .
- Nucleophilic Substitution : Direct substitution of 5-bromo-6-chloronicotinic acid with pyrrolidine in ethanol (80°C, 12h) yields ~65%. Precursor purity (≥95% by HPLC) is critical to minimize side products .
Key Parameters : Catalyst loading, solvent polarity (DMF > DMSO > EtOH), and reaction time.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
Answer:
- 1H/13C NMR :
- Pyrrolidine protons: δ 1.8–2.1 (multiplet, 4H) and δ 3.2–3.5 (N-CH2, 4H).
- Pyridine ring protons: δ 8.2 (H-2), δ 8.5 (H-4) .
- IR Spectroscopy : Carboxylic acid C=O stretch (1700–1720 cm⁻¹) and N-H bending (1550 cm⁻¹) .
- HRMS : Expected [M+H]+ at m/z 257.0 (C10H10BrN2O2) with bromine isotopic signature (1:1 ratio for M/M+2) .
Advanced Questions
Q. How can researchers address discrepancies in reported synthetic yields of derivatives under varying catalytic conditions?
Answer: Yield discrepancies often arise from:
- Catalyst choice : Pd-based systems (e.g., Pd(OAc)2) may outperform CuI in electron-deficient substrates but require stricter anhydrous conditions .
- Solvent effects : DMF enhances solubility of intermediates, but DMSO increases side reactions at >120°C.
Methodological Resolution : - Use Design of Experiments (DoE) to optimize variables (e.g., 2^3 factorial design testing catalyst, solvent, and temperature).
- Monitor reaction progress via HPLC (C18 column, 0.1% TFA/ACN gradient) to quantify intermediates .
Q. What methodological approaches are recommended for elucidating the crystal structure of this compound, and how does bromine affect refinement?
Answer:
Q. How does the pyrrolidinyl substituent modulate the pyridine ring’s electronic environment in cross-coupling reactions?
Answer:
- Electronic Effects : Pyrrolidine’s electron-donating nature increases pyridine ring electron density (Hammett σpara = -0.15), accelerating oxidative addition in Pd-catalyzed couplings.
- Experimental Evidence :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
